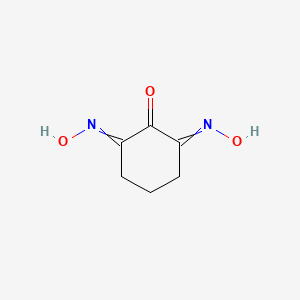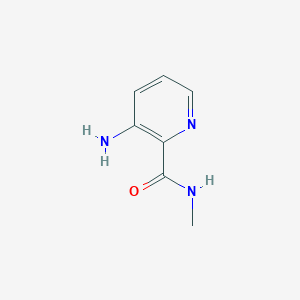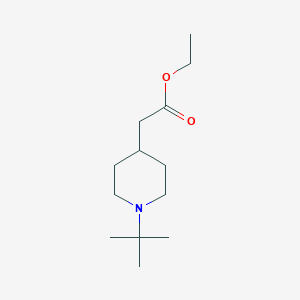
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and an acetic acid ethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with tert-butyl and acetic acid ethyl ester groups. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred due to its versatility and efficiency compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield. The reaction conditions typically include controlled temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.
化学反应分析
Types of Reactions
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
作用机制
The mechanism of action of Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate
Uniqueness
Ethyl 2-(1-tert-butylpiperidin-4-yl)acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl and acetic acid ethyl ester groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C13H25NO2 |
|---|---|
分子量 |
227.34 g/mol |
IUPAC 名称 |
ethyl 2-(1-tert-butylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C13H25NO2/c1-5-16-12(15)10-11-6-8-14(9-7-11)13(2,3)4/h11H,5-10H2,1-4H3 |
InChI 键 |
KPXLVYANBXRMGP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1CCN(CC1)C(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B8687909.png)

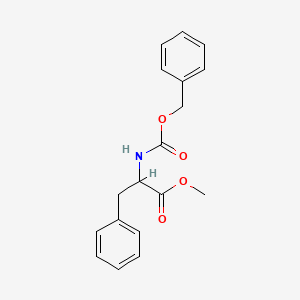
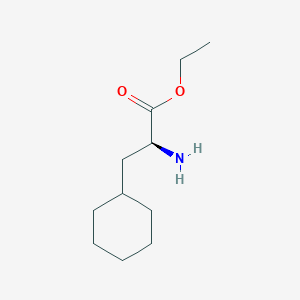
![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)
![2-[(4-Amino-butyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B8687955.png)
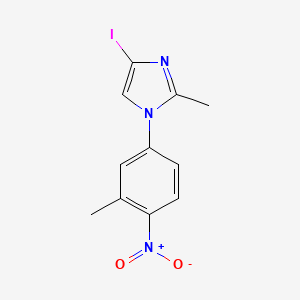
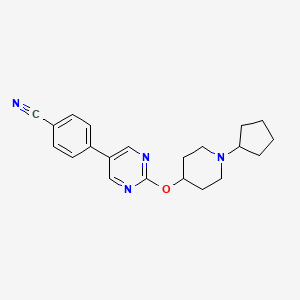

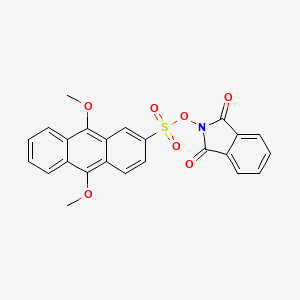
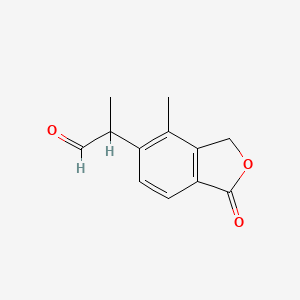
![6-(Benzyloxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8687969.png)
